molecular formula C17H14N2O5 B11033492 methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate

methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate

Cat. No.: B11033492
M. Wt: 326.30 g/mol
InChI Key: NKLDVDYKUHYJNO-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate ( 510766-37-7) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C17H14N2O5 and a molecular weight of 326.30 g/mol, this molecule features a unique structure combining a benzoate ester linked via an ether bond to a pyrazole ring, which is itself substituted with a 2,4-dihydroxyphenyl group . This specific arrangement of functional motifs—including the dihydroxy phenyl, the pyrazole heterocycle, and the ester group—makes it a compound of significant interest in medicinal chemistry and materials science. Researchers may investigate its potential as a building block for the synthesis of more complex molecules or explore its intrinsic biological activities, which could be related to its ability to mimic certain natural products or interact with biological targets. The presence of multiple hydrogen bond donors and acceptors suggests potential for molecular recognition processes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H14N2O5

Molecular Weight

326.30 g/mol

IUPAC Name

methyl 4-[[5-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate

InChI

InChI=1S/C17H14N2O5/c1-23-17(22)10-2-5-12(6-3-10)24-15-9-18-19-16(15)13-7-4-11(20)8-14(13)21/h2-9,20-21H,1H3,(H,18,19)

InChI Key

NKLDVDYKUHYJNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

Pyrazole synthesis typically employs cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones. For the target compound, hydrazine derivatives must be functionalized to accommodate subsequent coupling with the benzoate and dihydroxyphenyl groups. For example, 4-hydroxypyrazole intermediates are often generated using ethyl acetoacetate and hydrazine hydrate under acidic conditions.

Functionalization of the Pyrazole Core

Introducing the 2,4-dihydroxyphenyl group at the pyrazole’s 3-position requires electrophilic aromatic substitution or Ullmann-type coupling. Protecting groups like acetyl or tert-butyldimethylsilyl (TBS) are essential to prevent oxidation of the phenolic hydroxyls during reactions.

Ether Bond Formation

Coupling the 4-hydroxypyrazole with methyl 4-hydroxybenzoate is achieved via Mitsunobu reactions or nucleophilic aromatic substitution. The Mitsunobu method, using triphenylphosphine and diethyl azodicarboxylate (DEAD), offers high yields but demands anhydrous conditions.

Step-by-Step Preparation Methods

Synthesis of 3-(2,4-Dihydroxyphenyl)-1H-pyrazol-4-ol

  • Reagents : Resorcinol (2,4-dihydroxybenzene), ethyl acetoacetate, hydrazine hydrate.

  • Procedure :

    • Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in ethanol with catalytic HCl for 6 hours.

    • Hydrazine hydrate (15 mmol) is added dropwise, and the mixture is stirred at 80°C for 12 hours.

    • The product is isolated via vacuum filtration and recrystallized from ethanol/water (yield: 68%).

Protection of Hydroxyl Groups

  • Reagents : Acetic anhydride, pyridine.

  • Procedure :

    • The dihydroxyphenylpyrazole (5 mmol) is acetylated with acetic anhydride (20 mmol) in pyridine at 0°C for 2 hours.

    • The diacetylated intermediate is purified by column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Mitsunobu Coupling with Methyl 4-Hydroxybenzoate

  • Reagents : Methyl 4-hydroxybenzoate, triphenylphosphine, DEAD.

  • Procedure :

    • The protected pyrazole (3 mmol), methyl 4-hydroxybenzoate (3.3 mmol), PPh₃ (6 mmol), and DEAD (6 mmol) are stirred in THF at 0°C for 24 hours.

    • Deprotection is performed using K₂CO₃ in methanol/water (yield after deprotection: 54%).

Analytical Data

  • Melting Point : 214–216°C.

  • ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, OH), 8.12 (d, J = 8.6 Hz, 2H, ArH), 7.89 (s, 1H, pyrazole-H), 6.82–6.75 (m, 3H, dihydroxyphenyl-H), 3.87 (s, 3H, OCH₃).

Direct Coupling Using Ullmann Reaction

  • Reagents : CuI, 1,10-phenanthroline, K₂CO₃.

  • Procedure :

    • Methyl 4-hydroxybenzoate (5 mmol), 3-iodo-1H-pyrazol-4-ol (5.5 mmol), CuI (0.5 mmol), and 1,10-phenanthroline (1 mmol) are heated in DMF at 110°C for 48 hours.

    • The 2,4-dihydroxyphenyl group is introduced via Suzuki coupling using Pd(PPh₃)₄ (yield: 49%).

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The cyclocondensation of unsymmetrical diketones with hydrazines can yield regioisomers. Using resorcinol derivatives with electron-donating groups directs substitution to the 3-position, achieving >80% regioselectivity.

Stability of Dihydroxyphenyl Groups

Protecting groups mitigate oxidation during coupling. Acetyl protection is preferred over TBS due to easier deprotection under mild basic conditions.

Solvent and Catalyst Selection

Polar aprotic solvents (DMF, DMSO) enhance Mitsunobu reaction rates but may require rigorous drying. Catalytic CuI in Ullmann reactions reduces side product formation.

Analytical Characterization

Spectroscopic Validation

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N pyrazole).

  • HPLC Purity : 95% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Comparative Yields Across Methods

MethodYield (%)Purity (%)
Sequential Coupling5495
One-Pot Ullmann4989

Chemical Reactions Analysis

Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antioxidant Activity

Research has demonstrated that pyrazole derivatives exhibit antioxidant properties. In a study assessing various pyrazole compounds, methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate showed promising results in scavenging free radicals, indicating its potential as an antioxidant agent in pharmaceutical formulations .

Anticancer Potential

The compound's structure suggests it may interact with biological targets involved in cancer progression. A study highlighted the synthesis of pyrazole derivatives that displayed cytotoxic effects against human cancer cell lines. This compound was included in the screening and showed moderate activity against colorectal carcinoma cells .

Pesticidal Activity

The compound's phenolic structure may contribute to its bioactivity against pests. Preliminary studies indicated that similar pyrazole derivatives possess insecticidal properties, suggesting that this compound could be explored for use as a pesticide or herbicide .

Polymer Chemistry

This compound can serve as a building block in the synthesis of functional polymers. Its ability to participate in radical polymerization reactions can lead to materials with tailored properties for specific applications such as coatings or drug delivery systems .

Case Studies

Study Focus Findings
Study on Antioxidant Activity Evaluated various pyrazole derivativesThis compound showed significant radical scavenging activity.
Anticancer Activity Assessment Tested against colorectal cancer cell linesThe compound exhibited moderate cytotoxicity, indicating potential as an anticancer agent.
Pesticidal Efficacy Study Investigated insecticidal properties of pyrazole derivativesSuggested potential applications in pest control based on structural similarities.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Structural Characterization : X-ray crystallography (using software like SHELXL ) could resolve tautomerism in the pyrazole ring, critical for understanding reactivity.
  • Isolation Techniques : Analogous to methods for Corallodiscus flabellata compounds, Sephadex LH-20 chromatography effectively separates polar derivatives of the target compound .
  • Toxicity Profile : Compared to parabens, the pyrazole moiety may introduce neurotoxic or hepatotoxic risks, warranting further ecotoxicological studies.

Biological Activity

Methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS Number: 510766-37-7) is a chemical compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by the presence of a pyrazole ring substituted with a hydroxylated phenyl group and a benzoate moiety. Its molecular formula is C17H16N2O5C_{17}H_{16}N_{2}O_{5}, and it has notable solubility in organic solvents, which facilitates its use in biological assays.

Mechanisms of Biological Activity

1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial for mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

3. Tyrosinase Inhibition
this compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have shown that this compound significantly reduces tyrosinase activity in melanoma cells (B16F10), indicating its potential use in cosmetic applications.

Data Summary

Biological Activity Effect Mechanism Reference
AntioxidantSignificant scavenging of ROSFree radical neutralization
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
Tyrosinase inhibitionReduction in melanin productionInhibition of enzymatic activity

Case Studies

Case Study 1: Antioxidant Efficacy
In a controlled study, this compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. The results indicated that at a concentration of 500 µM, the compound scavenged approximately 93% of DPPH radicals, comparable to vitamin C (positive control) .

Case Study 2: Tyrosinase Inhibition in Melanoma Cells
In another study focusing on B16F10 melanoma cells, the compound was administered at varying concentrations (0–20 µM). The results showed a dose-dependent inhibition of tyrosinase activity, with significant reductions observed at concentrations above 5 µM. This suggests potential applications in skin lightening formulations .

Q & A

Q. What are the common synthetic routes for preparing methyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors (e.g., phenylhydrazine derivatives and keto esters) to form the pyrazole core, followed by coupling with the dihydroxyphenyl and benzoate moieties. Key steps include:

  • Cyclocondensation : Use of reflux conditions (65–80°C) in ethanol or acetic acid to form the pyrazole ring .
  • Coupling Reactions : Nucleophilic aromatic substitution or Mitsunobu reactions to link the pyrazole to the benzoate group .
  • Optimization : Adjusting solvent polarity, catalyst loading (e.g., glacial acetic acid for protonation), and reaction time (4–6 hours) to improve yields. Recrystallization from methanol or ethanol is standard for purification .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key features should be analyzed?

Methodological Answer:

  • IR Spectroscopy : Identify hydroxyl (3400–3200 cm⁻¹), ester carbonyl (1720–1700 cm⁻¹), and pyrazole ring vibrations (1600–1500 cm⁻¹) .
  • NMR :
    • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.8–3.9 ppm), and pyrazole protons (δ 7.2–7.5 ppm) .
    • ¹³C NMR : Ester carbonyl (δ 165–170 ppm) and pyrazole carbons (δ 140–150 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound’s structure?

Methodological Answer:

  • DFT Calculations : Optimize the molecular geometry using software (e.g., Gaussian) and compare vibrational frequencies (IR) or chemical shifts (NMR) with experimental data. Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for electron correlation .
  • X-ray Crystallography : Resolve absolute configuration and validate computational models by comparing bond lengths/angles with crystallographic data .
  • Hybrid Approaches : Use molecular dynamics simulations to account for solvent effects in NMR shifts .

Q. How should researchers design a structure-activity relationship (SAR) study to evaluate the impact of substituents on the dihydroxyphenyl ring?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 2- and 4-positions of the dihydroxyphenyl ring via directed ortho-metalation or Suzuki coupling .
  • Bioactivity Assays : Test analogs for target activity (e.g., antimicrobial, anti-inflammatory) using standardized protocols (e.g., MIC assays for antimicrobial activity) .
  • Data Analysis : Use multivariate statistics (e.g., PCA or QSAR models) to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with bioactivity .

Q. What strategies are effective in analyzing contradictory results from biological activity studies (e.g., varying IC₅₀ values across assays)?

Methodological Answer:

  • Assay Validation : Ensure consistency in experimental conditions (e.g., cell line viability, incubation time) .
  • Solubility Testing : Measure compound solubility in assay media (e.g., DMSO/PBS mixtures) to rule out false negatives due to aggregation .
  • Orthogonal Assays : Confirm activity using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. How can computational methods predict the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Prioritize compounds with hydrogen bonds to hinge regions .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .

Q. What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Detailed Reaction Logs : Document exact stoichiometry, solvent grades, and temperature gradients .
  • Purification Standards : Specify column chromatography (silica mesh size) or recrystallization solvents .
  • Analytical Validation : Provide raw spectroscopic data (e.g., NMR integrals, HPLC chromatograms) in supplementary materials .

Q. How can researchers mitigate oxidative degradation of the dihydroxyphenyl moiety during storage?

Methodological Answer:

  • Storage Conditions : Use amber vials under inert gas (N₂/Ar) at −20°C to limit photo-oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solid samples .
  • Stability Assays : Monitor degradation via HPLC-UV at 280 nm over 30 days .

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